![molecular formula C7H2BrClFN3 B15365109 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine is a halogenated pyrimidine derivative known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features bromine, chlorine, and fluorine atoms attached to the pyrido[3,2-D]pyrimidine core, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrido[3,2-D]pyrimidine derivatives.
Halogenation: Bromination, chlorination, and fluorination steps are performed sequentially or simultaneously under controlled conditions.
Reaction Conditions: Halogenation reactions are usually carried out using halogenating agents such as N-bromosuccinimide (NBS), chlorine gas, and Selectfluor in the presence of a suitable catalyst or solvent.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial-scale production may involve batch processes for smaller-scale production or continuous flow processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and organic solvents.
Reduction: LiAlH4, NaBH4, and ether solvents.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Molecular Targets and Pathways Involved:
Kinases: Inhibition of specific kinases involved in cell growth and proliferation.
Enzymes: Interaction with enzymes involved in metabolic pathways.
相似化合物的比较
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar halogenated pyrimidine derivative with a thiophene ring.
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Another halogenated pyrimidine derivative with different substituents.
Uniqueness: 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine stands out due to its unique combination of halogens, which can lead to distinct reactivity and biological activity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for further research and development.
属性
分子式 |
C7H2BrClFN3 |
|---|---|
分子量 |
262.46 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2BrClFN3/c8-6-3(10)1-4-5(13-6)7(9)12-2-11-4/h1-2H |
InChI 键 |
LKRKOUVKFSSFLL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC(=C1F)Br)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


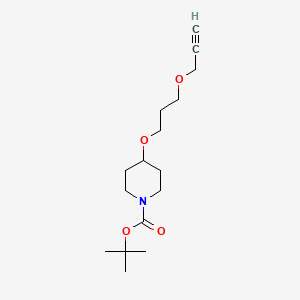
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
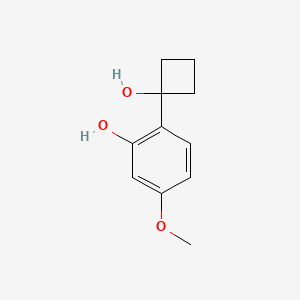
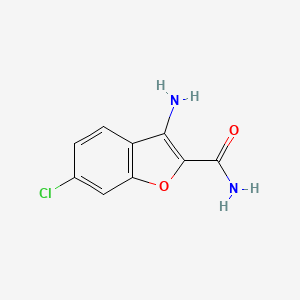
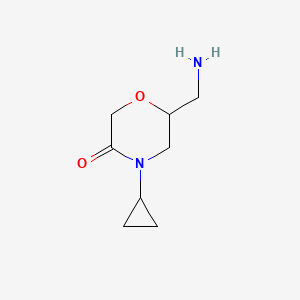
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)

![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
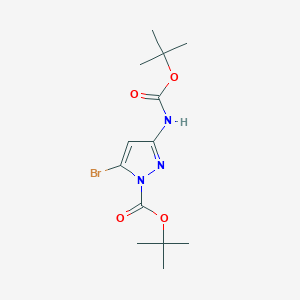

![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)

